10-Methyl-1-undecene
Description
Properties
CAS No. |
22370-55-4 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
10-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h4,12H,1,5-11H2,2-3H3 |
InChI Key |
AQLBDEAOQUJAIE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCC=C |
Canonical SMILES |
CC(C)CCCCCCCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Overview of Key Compounds
Preparation Methods
Starting Materials and Reaction Sequence
The synthesis of 10-Methyl-1-undecene shares conceptual parallels with methods developed for structurally similar alkenes, such as cis-6-undecene-1-chloride. A modified Grignard approach begins with butylacetylene as the primary precursor, which undergoes sequential transformations:
-
Formation of Grignard Complex : Butylacetylene reacts with methylmagnesium chloride in tetrahydrofuran (THF) at 30–60°C to form butylacetylene magnesium chloride.
-
Ethylene Oxide Addition : Introducing ethylene oxide (1.6–3.0 molar equivalents) at 0–40°C yields 3-octyn-1-ol (80–85% yield).
-
Selective Hydrogenation : Dissolving 3-octyn-1-ol in n-hexane with a Lindlar catalyst (3–20 wt%) under H₂ gas produces cis-3-octen-1-ol (quantitative yield).
Chlorination and Chain Elongation
The intermediate cis-3-octen-1-ol is chlorinated using thionyl chloride (85–90% yield), followed by a second Grignard reaction with 1-bromo-3-chloropropane in the presence of dilithium copper tetrachloride (Li₂CuCl₄). Final distillation yields a branched alkene derivative, demonstrating the framework applicable to 10-Methyl-1-undecene synthesis.
Catalytic Hydrogenation Strategies
Lindlar Catalyst Systems
Lindlar catalysts (Pd/BaSO₄ poisoned with quinoline) enable selective partial hydrogenation of alkynes to cis-alkenes. For 10-Methyl-1-undecene, this method ensures retention of the methyl branch while achieving >95% stereoselectivity. Optimized conditions include:
Nickel-Based Catalysts
Alternative systems employing Raney nickel under higher H₂ pressures (3–5 bar) may produce trans-alkenes, though this route is less favored for 10-Methyl-1-undecene due to steric hindrance from the methyl group.
Transesterification and Depolymerization Pathways
CpTiCl₃-Catalyzed Reactions
Recent advances highlight CpTiCl₃ (cyclopentadienyl titanium trichloride) as a potent catalyst for transesterifying methyl 10-undecenoate with alcohols. At 100–120°C, this method achieves >99% conversion to ester derivatives, which can be subsequently reduced to 10-Methyl-1-undecene via Wolff-Kishner or Huang-Minlon modifications.
Table 1: Performance of Titanium-Based Catalysts in Transesterification
Polyester Depolymerization
CpTiCl₃ also facilitates the depolymerization of poly(ethylene adipate) into diethyl adipate, a process that indirectly supports precursor synthesis for branched alkenes via acid-catalyzed elimination.
Biological and Enzymatic Production
Challenges in Biocatalytic Routes
Current limitations include low titers (ng/L scale) and the absence of native enzymes for branched-chain alkene synthesis, necessitating protein engineering or heterologous pathway expression.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics for 10-Methyl-1-undecene Preparation
| Method | Catalyst | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Grignard-Lindlar | Pd/BaSO₄ | 85–90 | 98 | High |
| Transesterification | CpTiCl₃ | 92 | 95 | Moderate |
| Enzymatic | UndA oxidase | <1 | 70 | Low |
Key trade-offs include the Grignard method’s high purity versus its cost-intensive steps, whereas transesterification offers scalability at moderate expenses. Biological routes remain exploratory but environmentally promising .
Q & A
Q. What are the established synthetic routes for 10-Methyl-1-undecene, and how do reaction conditions influence yield?
- Methodological Answer : Common synthetic routes include Grignard reactions, elimination reactions (e.g., dehydration of alcohols), and catalytic isomerization. Key variables affecting yield include catalyst choice (e.g., palladium for hydrogenation), temperature (optimized to avoid side reactions like polymerization), and solvent polarity (non-polar solvents favor elimination pathways). To optimize conditions, use factorial experimental designs to test parameter combinations, and validate yields via gas chromatography (GC) or nuclear magnetic resonance (NMR) purity checks .
Q. How is 10-Methyl-1-undecene characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze and spectra to confirm alkene position and methyl branching. Compare chemical shifts with databases (e.g., NIST WebBook) and account for solvent effects (e.g., CDCl vs. DMSO) .
- IR : Identify C=C stretching vibrations (~1640–1680 cm) and methyl group absorptions (~1375 cm). Calibrate instruments using polystyrene standards .
- Mass Spectrometry (MS) : Use electron ionization (EI) to detect molecular ion peaks (m/z 168 for [M]) and fragmentation patterns (e.g., allylic cleavage) .
Q. What are the solubility and stability considerations for 10-Methyl-1-undecene in experimental workflows?
- Methodological Answer : Test solubility in organic solvents (e.g., hexane, ethanol) via gravimetric analysis. For stability, conduct accelerated degradation studies under varying temperatures and light exposure. Use inert atmospheres (N/Ar) to prevent oxidation, and monitor decomposition via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR chemical shifts for 10-Methyl-1-undecene across studies?
- Methodological Answer :
- Solvent and Concentration Effects : Replicate experiments using identical solvent systems (e.g., 0.03 M in CDCl) and report instrument parameters (e.g., 400 MHz vs. 600 MHz) .
- Calibration : Use internal standards (e.g., tetramethylsilane) and cross-validate with secondary references (e.g., deuterated solvent peaks).
- Meta-Analysis : Perform statistical comparisons of published data to identify outliers, and propose standardized reporting protocols .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of 10-Methyl-1-undecene?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic additions. Use B3LYP/6-31G(d) basis sets for accuracy .
- Molecular Dynamics (MD) : Simulate solvent interactions and transition states for reaction mechanisms (e.g., hydrohalogenation). Validate with experimental kinetic data .
Q. How can researchers design experiments to compare the reactivity of 10-Methyl-1-undecene with structurally similar alkenes?
- Methodological Answer :
- Controlled Variables : Use identical conditions (solvent, temperature, catalyst) for competitive reactions. Monitor progress via GC-MS.
- Kinetic Studies : Employ pseudo-first-order kinetics to determine rate constants for addition reactions (e.g., bromination). Compare activation energies via Arrhenius plots .
Q. What strategies address discrepancies in catalytic efficiency data for 10-Methyl-1-undecene hydrogenation?
- Methodological Answer :
- Catalyst Characterization : Use X-ray diffraction (XRD) and transmission electron microscopy (TEM) to verify catalyst morphology and active sites.
- Reproducibility Checks : Share catalyst preparation protocols (e.g., reduction time, support material) in open-access repositories. Perform inter-laboratory validations .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting thermodynamic data (e.g., enthalpy of formation) for 10-Methyl-1-undecene?
- Methodological Answer :
Q. What statistical approaches are recommended for interpreting heterogeneous reaction yield data?
- Methodological Answer : Apply multivariate regression to identify significant variables (e.g., temperature, catalyst loading). Use ANOVA to test for interactions between factors. Report confidence intervals (95%) and effect sizes .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in synthetic protocols for 10-Methyl-1-undecene?
- Methodological Answer :
- Detailed Reporting : Include exact molar ratios, purification steps (e.g., column chromatography gradients), and equipment specifications (e.g., GC column type).
- Open Data : Share raw spectral files and crystallographic data in public repositories (e.g., Zenodo). Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
